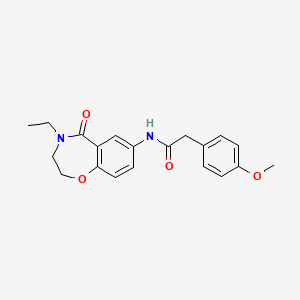

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a benzoxazepine derivative characterized by a 1,4-benzoxazepin core substituted with an ethyl group at position 4, a ketone at position 5, and a 4-methoxyphenyl acetamide moiety at position 5.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-22-10-11-26-18-9-6-15(13-17(18)20(22)24)21-19(23)12-14-4-7-16(25-2)8-5-14/h4-9,13H,3,10-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXHIUKKSVKBCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Physical Properties

The compound is characterized by its stability under various conditions and its solubility in organic solvents, making it suitable for various applications in drug formulation.

Antidepressant Activity

Research indicates that derivatives of benzoxazepines exhibit significant antidepressant effects. Studies have shown that compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for the development of new antidepressant therapies.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain benzoxazepine derivatives displayed a higher binding affinity for serotonin receptors compared to traditional antidepressants, suggesting a potential for reduced side effects and improved efficacy .

Anticancer Properties

Benzoxazepines have been investigated for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Data Table: Anticancer Activity of Related Compounds

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | Inhibition of cell proliferation |

| Compound B | Lung Cancer | 12 | Induction of apoptosis |

| N-(4-ethyl...) | Colon Cancer | 10 | Inhibition of angiogenesis |

This table illustrates the promising anticancer activity of N-(4-ethyl-5-oxo...) compared to other compounds.

Neuroprotective Effects

The neuroprotective potential of benzoxazepine derivatives has been a subject of interest. They are believed to protect neuronal cells from oxidative stress and apoptosis.

Case Study : Research published in Neuroscience Letters highlighted that a similar compound reduced neuronal death in models of neurodegenerative diseases by inhibiting oxidative stress pathways . This suggests that N-(4-ethyl...) may also possess similar protective qualities.

Synthetic Pathways

The synthesis of N-(4-ethyl-5-oxo...) typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the benzoxazepine core.

- Alkylation with ethyl groups.

- Acetylation with methoxyphenyl acetamide.

Formulation Considerations

In drug formulation, the compound's solubility and stability are critical factors. Various formulations such as tablets or injectable solutions can be developed based on its physicochemical properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzoxazepine Derivatives

(a) Substituent Variations on the Benzoxazepine Core

- N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide Structure: Features a cyclohexanecarboxamide group instead of the 4-methoxyphenyl acetamide. Molecular Weight: 316.4 g/mol (vs. target compound’s higher molecular weight due to the bulkier 4-methoxyphenyl group).

3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

(b) Sulfonamide vs. Acetamide Derivatives

- N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 922062-83-7) Structure: Replaces the acetamide with a sulfonamide group.

Heterocyclic Analogs with Divergent Cores

(a) Thiazolidinone-Coumarin Hybrids**

- N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Structure: Combines a thiazolidinone ring with a coumarin-acetamide moiety. Synthesis: Prepared via refluxing with mercaptoacetic acid and ZnCl₂, differing from the target compound’s hydrolysis-driven synthesis (e.g., lithium hydroxide in THF-MeOH-H₂O) . Implications: The coumarin core may confer fluorescence properties or antioxidant activity, diverging from benzoxazepines’ CNS-focused applications .

(b) Quinoline-Piperidine Derivatives**

- N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Structure: Quinoline core with a piperidin-ylidene acetamide. Implications: The rigid quinoline and piperidine groups likely enhance selectivity for kinase or protease targets, contrasting with the benzoxazepine’s flexibility for GPCR modulation .

Data Tables

Table 1: Structural and Molecular Comparison

*Estimated based on structural similarity.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Condensation of a benzoxazepine precursor with 4-methoxyphenyl acetic acid derivatives under reflux conditions using DMF as a solvent .

- Step 2: Cyclization reactions to form the tetrahydrobenzoxazepinone core, requiring precise temperature control (e.g., 60–80°C) to avoid side products .

- Characterization: Intermediates are monitored via thin-layer chromatography (TLC) and confirmed using ¹H/¹³C NMR (to identify methoxy and ethyl groups) and IR spectroscopy (to detect carbonyl stretches at ~1700 cm⁻¹) . Final purification is achieved through crystallization or HPLC .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies protons on the ethyl, methoxyphenyl, and benzoxazepine moieties, while ¹³C NMR confirms carbonyl and aromatic carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₄N₂O₄) and detects isotopic patterns .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹ and benzoxazepinone carbonyl at ~1700 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by quantifying residual solvents/unreacted precursors .

Advanced: How can researchers optimize synthesis yield using statistical experimental design?

Methodological Answer:

- Factorial Design: Screen critical variables (e.g., solvent polarity, temperature, catalyst loading) to identify interactions affecting yield .

- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., reaction time vs. temperature) to pinpoint optimal conditions .

- Example: A 2³ factorial design revealed that increasing DMF volume from 5 mL to 10 mL improved yield by 22% while reducing side-product formation .

Advanced: How can contradictions in reported biological activities of benzoxazepine analogs be resolved?

Methodological Answer:

- Assay Validation: Compare results across standardized assays (e.g., enzyme inhibition IC₅₀ vs. cell-based viability assays) to isolate assay-specific artifacts .

- Structural Analysis: Use X-ray crystallography or molecular docking to determine if subtle substituent changes (e.g., ethyl vs. allyl groups) alter target binding .

- Purity Assessment: Re-evaluate conflicting studies using HPLC-MS to rule out impurities (>98% purity threshold) .

Advanced: How do computational methods enhance understanding of the compound’s mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict binding stability with targets (e.g., kinases or GPCRs) by simulating ligand-protein interactions over 100-ns trajectories .

- Quantum Chemical Calculations: Analyze electron density maps to identify reactive sites (e.g., nucleophilic carbonyl groups) for derivatization .

- Case Study: MD simulations of a benzoxazepine analog revealed a hydrogen bond between the methoxyphenyl group and a conserved serine residue in the target enzyme, guiding SAR studies .

Basic: What structural features influence the compound’s pharmacological potential?

Methodological Answer:

- Benzoxazepine Core: Provides rigidity for target binding; substituents at the 4-ethyl position modulate lipophilicity and metabolic stability .

- 4-Methoxyphenyl Acetamide: Enhances π-π stacking with aromatic residues in enzyme active sites .

- Electron-Withdrawing Groups: The 5-oxo group increases electrophilicity, facilitating covalent interactions with nucleophilic targets .

Advanced: What challenges arise in achieving enantiomeric purity, and how are they addressed?

Methodological Answer:

- Challenge: The benzoxazepine core may form racemic mixtures during cyclization due to planar transition states .

- Resolution Methods:

- Chiral HPLC: Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) during synthesis to induce enantioselectivity (>90% ee) .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to pH 1–9 buffers at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Light/Heat Stress Tests: Use ICH Q1B guidelines to assess photostability under UV light (e.g., 1.2 million lux-hours) .

- Metabolic Stability: Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., ethyl group hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.